REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][C:11](=O)[CH2:10]2)=[CH:5][CH:4]=1.Cl.[C:16]1([NH:22]N)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.COC1C=CC(C2C3C4C=CC=CC=4NC=3CC2)=CC=1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][C:12]3[NH:22][C:16]4[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=4[C:11]=3[CH2:10]2)=[CH:5][CH:4]=1 |f:1.2|
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Name
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1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C1CCC=2NC=3C=CC=CC3C21
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Name
|
|
Quantity
|
15.22 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1CC(CC1)=O
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Name
|
|
Quantity
|
11.57 g
|
Type
|
reactant
|
Smiles
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Cl.C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
|
Details
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was stirred magnetically
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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slowly heated to 90° with a heating mantle
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Type
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CUSTOM
|
Details
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A white precipitate, which formed at approximately 60°
|
Type
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DISSOLUTION
|
Details
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dissolved
|
Type
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CUSTOM
|
Details
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to give a red solution as the temperature
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Type
|
CUSTOM
|
Details
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rose exothermically to 110°
|
Type
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DISSOLUTION
|
Details
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As soon as the solid had dissolved
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Type
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CUSTOM
|
Details
|
the heating mantle was removed
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Type
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ADDITION
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Details
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The cooled solution was poured into 400 ml of water
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Type
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FILTRATION
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Details
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After refrigeration, the supernatant liquid was filtered
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Type
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DISSOLUTION
|
Details
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The filter pad and residual material were dissolved in chloroform
|
Type
|
WASH
|
Details
|
the solution was washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
was evaporated to a syrup which
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed on a column (60×7.6 cm) of silica gel
|
Type
|
WASH
|
Details
|
Elution with chloroform
|
Type
|
CUSTOM
|
Details
|
afforded
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1CC2=C(NC=3C=CC=CC23)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |